molecular formula C20H19NO4S3 B6523148 2-[(5Z)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid CAS No. 875302-84-4

2-[(5Z)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid

Cat. No.: B6523148
CAS No.: 875302-84-4
M. Wt: 433.6 g/mol
InChI Key: MWZSNBQSTNQRNQ-BOPFTXTBSA-N
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Description

2-[(5Z)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid is a useful research compound. Its molecular formula is C20H19NO4S3 and its molecular weight is 433.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.04762161 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-[(5Z)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid is a thiazolidinone derivative that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazolidinone core, a furan moiety, and various substituents that enhance its biological properties. The molecular formula is C20H22N2O3S2C_{20}H_{22}N_2O_3S_2, with a molecular weight of approximately 402.53 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity :
    • Research has shown that thiazolidinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the target compound have demonstrated strong activity against human leukemia cells, with mechanisms involving apoptosis induction and cell cycle arrest .
    • A study indicated that specific modifications in the thiazolidinone structure could lead to enhanced cytotoxicity, suggesting that electron-donating groups play a critical role in its anticancer properties .
  • Antioxidant Properties :
    • The compound also exhibits antioxidant activity, which is crucial for mitigating oxidative stress in cells. The presence of the furan ring contributes to this activity by scavenging free radicals and reducing lipid peroxidation .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that thiazolidinone derivatives can modulate inflammatory pathways by inhibiting key transcription factors such as NF-kappa-B, thereby reducing the expression of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in leukemia cells
AntioxidantReduces lipid peroxidation
Anti-inflammatoryInhibits NF-kappa-B activation

Case Study: Anticancer Efficacy

A notable study evaluated the cytotoxic effects of several thiazolidinone derivatives on human leukemia cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 0.31 µM, demonstrating potent anticancer activity. The mechanism involved apoptosis via DNA fragmentation and activation of caspases .

Case Study: Antioxidant Activity

Another investigation assessed the antioxidant potential of various thiazolidinones using the TBARS assay. Compounds with specific substitutions showed significant inhibition of lipid peroxidation, highlighting their potential as protective agents against oxidative damage .

Properties

IUPAC Name

2-[(5Z)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S3/c1-12-3-5-13(6-4-12)16-8-7-14(25-16)11-17-18(22)21(20(26)28-17)15(19(23)24)9-10-27-2/h3-8,11,15H,9-10H2,1-2H3,(H,23,24)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZSNBQSTNQRNQ-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CCSC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C(CCSC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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